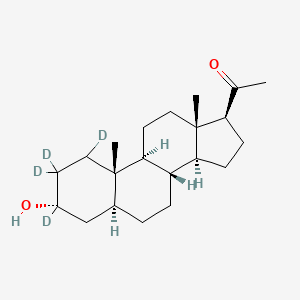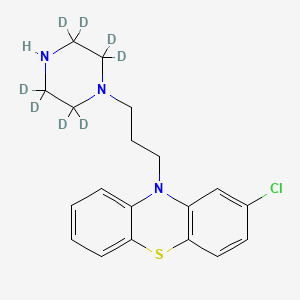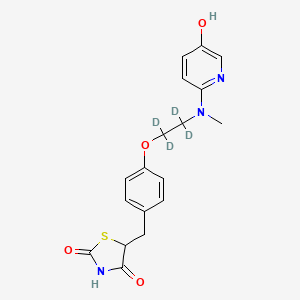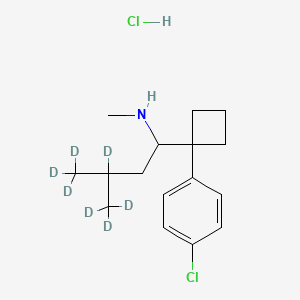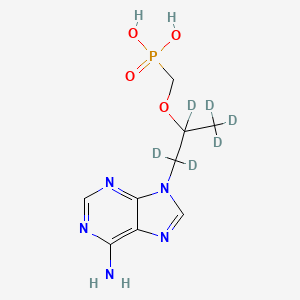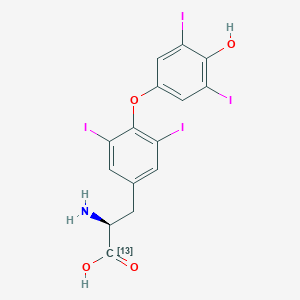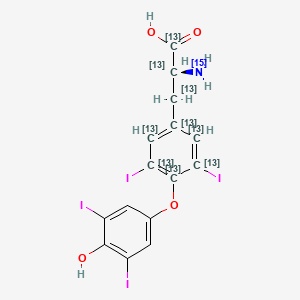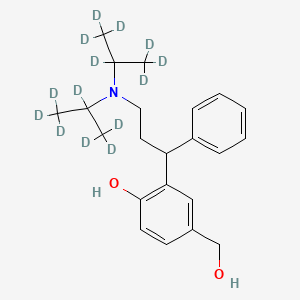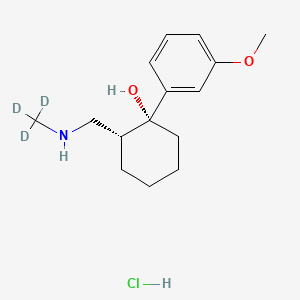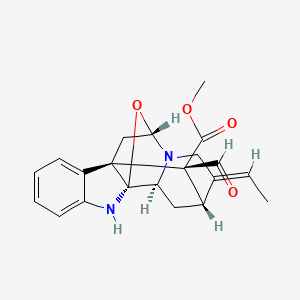
Picralinal
Overview
Description
Picralinal is a bio-active alkaloid derived from the medicinal tree Alstonia scholaris, which is native to West Africa . It is known for its significant pharmacological properties, including hypotensive and anticancer activities . The chemical formula of this compound is C21H22N2O4, and it has a molar mass of 366.417 g·mol−1 .
Mechanism of Action
Target of Action
Picralinal is a key alkaloid found in the plant Alstonia scholaris
Mode of Action
The exact mode of action of this compound is not fully understood. Alkaloids like this compound often exert their effects by interacting with specific proteins or enzymes in the body, altering their function. This can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The effects of this compound on these pathways could potentially contribute to its biological activity .
Pharmacokinetics
The adme properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that alkaloids can have a wide range of effects at the molecular and cellular level, often as a result of their interactions with various proteins and enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound like this compound interacts with its targets and exerts its effects . .
Biochemical Analysis
Biochemical Properties
Picralinal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The highest concentration of this compound has been found in fruits and flowers of Alstonia scholaris .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a key intermediate for the biosynthesis of several indole alkaloids .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picralinal can be synthesized through various methods, including the chromic acid oxidation of crude extracts from the stem-bark of Alstonia scholaris . The concentrated alcoholic extract of the fresh leaves is macerated with tartaric acid and then defatted with light-petroleum. The weak and strong bases are extracted separately with benzene and ethyl acetate, respectively . Column chromatography of the weak bases on neutral alumina yields picrinine and a new alkaloid, which is characterized as this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of alkaloids from Alstonia scholaris using solvent extraction methods. The process includes maceration, percolation, Soxhlet extraction, solid-phase extraction, supercritical fluid extraction, ultrasonication-assisted extraction, and microwave-assisted extraction . These methods are optimized to isolate specific classes of compounds, including this compound.
Chemical Reactions Analysis
Types of Reactions: Picralinal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The chromic acid oxidation of crude extracts is a key reaction in the synthesis of this compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chromic acid, tartaric acid, benzene, and ethyl acetate . The reaction conditions typically involve maceration, defatting with light-petroleum, and column chromatography on neutral alumina .
Major Products Formed: The major products formed from the reactions involving this compound include picrinine, desacetylpicraline, vincristine, and echitamine .
Scientific Research Applications
Picralinal has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a key intermediate for the biosynthesis of several indole alkaloids, including picraline, desacetylpicraline, vincristine, picrinine, and echitamine . In medicine, this compound is known for its hypotensive and anticancer activities . It is also used in the study of tissue-specific distribution and seasonal variation of alkaloids in Alstonia scholaris .
Comparison with Similar Compounds
Picralinal is similar to other indole alkaloids such as picraline, desacetylpicraline, vincristine, picrinine, and echitamine . it is unique in its role as a key intermediate for the biosynthesis of these alkaloids . The comparison highlights this compound’s uniqueness in its chemical structure and its significant pharmacological properties.
Properties
IUPAC Name |
methyl (1R,9S,11S,14E,15S,17S,19R)-14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-12-10-23-16-8-14(12)19(11-24,18(25)26-2)20-9-17(23)27-21(16,20)22-15-7-5-4-6-13(15)20/h3-7,11,14,16-17,22H,8-10H2,1-2H3/b12-3-/t14-,16-,17-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBAENOZUZWALZ-GGZNVOGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Record name | Picralinal | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Picralinal | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



